2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is a quaternary ammonium compound It is characterized by the presence of a butanethioyloxy group attached to the nitrogen atom of a trimethylethan-1-aminium chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of butanethioyl chloride with N,N,N-trimethylethan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanethioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Scientific Research Applications
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Mechanism of Action
The mechanism of action of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different alkyl groups.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, used in similar applications.
Benzalkonium chloride: A well-known antimicrobial agent with a benzyl group.
Uniqueness
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is unique due to the presence of the butanethioyloxy group, which imparts distinct chemical and physical properties. This makes it particularly suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Properties
CAS No. |
138529-68-7 |
---|---|
Molecular Formula |
C9H20ClNOS |
Molecular Weight |
225.78 g/mol |
IUPAC Name |
2-butanethioyloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(12)11-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BVRROECJXMAOKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(=S)OCC[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.